N-(2H-1,3-benzodioxol-5-yl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide is an ethanediamide derivative featuring a 1,3-benzodioxole moiety and a 5-chloro-2-methoxyphenyl group. This compound has been studied for its inhibitory activity against falcipain-2, a cysteine protease critical for the lifecycle of Plasmodium falciparum, the malaria parasite . Its structure includes two aromatic substituents connected by an ethanediamide linker, which facilitates interactions with the enzyme’s active site. Molecular docking simulations suggest that the benzodioxol group enhances binding affinity through hydrophobic interactions, while the chloro-methoxy substituent contributes to steric complementarity within the protease’s catalytic pocket .

Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N'-(5-chloro-2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c1-22-12-4-2-9(17)6-11(12)19-16(21)15(20)18-10-3-5-13-14(7-10)24-8-23-13/h2-7H,8H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLPNFMBVIVJMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, focusing on various aspects such as cytotoxicity, antimicrobial properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzodioxole moiety and a chloro-substituted methoxyphenyl group. Its chemical formula is with a molecular weight of approximately 425.87 g/mol. The structural representation can be summarized as follows:
| Property | Details |
|---|---|
| Chemical Formula | C21H20ClN5O3 |
| Molecular Weight | 425.87 g/mol |
| IUPAC Name | N4-(5-chloro-2H-1,3-benzodioxol-4-yl)-N2-[3-(morpholin-4-yl)phenyl]pyrimidine-2,4-diamine |
| CAS Number | Not Available |
Cytotoxicity
Research indicates that derivatives of compounds similar to this compound exhibit varying levels of cytotoxicity against cancer cell lines. In particular, studies have shown that certain benzodioxole derivatives possess selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as anticancer agents. For instance, a related compound demonstrated significant cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines while exhibiting minimal toxicity to normal fibroblasts .
Antimicrobial Properties
The compound's antimicrobial activity has been assessed against various bacterial strains. Preliminary screening revealed that some derivatives exhibit selective antibacterial effects primarily against Gram-positive bacteria such as Bacillus subtilis. However, the overall antibacterial potency was found to be moderate .
| Microorganism | Activity Level |
|---|---|
| Bacillus subtilis | Moderate |
| Escherichia coli | Low |
| Candida albicans | Low |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the benzodioxole and phenyl rings significantly influence the biological activity of the compound. Electron-donating groups on the phenyl ring tend to enhance cytotoxicity and antimicrobial efficacy, while electron-withdrawing groups often reduce activity .
For example, compounds with methoxy or dimethylamino substitutions exhibited higher antibacterial activity compared to those with halogen substitutions. The presence of multiple methoxy groups was also correlated with increased antifungal activity against Candida albicans.
Case Studies
- Study on Anticancer Activity : A study conducted by Bernard et al. (2014) evaluated the cytotoxic effects of various benzodioxole derivatives on multiple cancer cell lines. The findings suggested that compounds similar to this compound could be promising candidates for further development as anticancer agents due to their selective toxicity towards malignant cells .
- Antimicrobial Screening : Research by Kakkar et al. (2018) highlighted the antimicrobial properties of benzodioxole derivatives against both bacterial and fungal pathogens. The study found that certain modifications led to enhanced activity against Gram-positive bacteria and yeasts, indicating potential therapeutic applications in treating infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares a common ethanediamide backbone with several analogs, but its substituents distinguish it in terms of binding and pharmacokinetics. Key structural comparisons include:
Notes:
- The target compound lacks the charged piperazinyl group present in ’s analog, which may reduce solubility but enhance membrane permeability .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability: The methoxy group in the target compound may slow oxidative metabolism compared to QOD’s tetrahydroquinoline, which is susceptible to CYP450-mediated oxidation .
Preparation Methods
Activation of Ethanedioic Acid
The ethanediamide bridge is formed by activating ethanedioic acid (oxalic acid) using thionyl chloride (SOCl₂) to produce ethanedioyl dichloride. This step occurs under anhydrous conditions at 0–5°C to prevent side reactions.
$$
\text{HOOC-COOH} + 2 \, \text{SOCl}2 \rightarrow \text{ClOC-COCl} + 2 \, \text{SO}2 + 2 \, \text{HCl}
$$
Sequential Amide Coupling
The activated dichloride reacts with the amines in a two-step process:
Workup and Isolation
The crude product is precipitated by adding ice-cold water, filtered, and washed with sodium bicarbonate to neutralize residual acid. The yield at this stage typically ranges from 50–65%.
Reaction Optimization and Conditions
Critical parameters for maximizing yield and purity include:
Purification and Characterization
Column Chromatography
The crude product is purified via silica gel chromatography using a gradient of ethyl acetate (30–50%) in hexane. Fractions containing the target compound are identified by thin-layer chromatography (TLC) and pooled.
Recrystallization
Further purification is achieved by recrystallization from methanol, yielding colorless crystals suitable for X-ray diffraction analysis.
Analytical Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 178–180°C | Differential Scanning Calorimetry |
| Molecular Weight | 375.8 g/mol | High-Resolution Mass Spectrometry |
| IR (ν, cm⁻¹) | 1650 (C=O), 1510 (C-O) | Fourier-Transform Infrared Spectroscopy |
| $$ ^1\text{H NMR} $$ (δ) | 5.2 (s, 2H, OCH₂O) | Nuclear Magnetic Resonance |
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key adaptations include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
